N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazine-1,1-dioxide core substituted with an ethyl group at position 4 and a thioacetamide side chain at position 2. The thioacetamide moiety is further modified with a 3-chloro-2-methylphenyl group.
The synthesis of analogous compounds (e.g., chloroacetamides and benzothiadiazine derivatives) typically involves coupling reactions using triethylamine (TEA) as a base and chloroacetyl chloride as an electrophile, followed by purification via recrystallization .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-3-22-15-9-4-5-10-16(15)27(24,25)21-18(22)26-11-17(23)20-14-8-6-7-13(19)12(14)2/h4-10H,3,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXTRVMUUSDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound with the CAS number 941924-14-7 and molecular formula C18H18ClN3O3S2 . This compound is primarily utilized in non-human research settings, and its biological activity has been the subject of various studies focusing on its potential pharmacological applications.
Chemical Structure and Properties
The compound features a thioamide functional group and multiple heterocyclic rings, which contribute to its structural complexity. The synthesis typically involves multi-step organic reactions, but detailed methodologies are often proprietary or unpublished. The three-dimensional conformation of the molecule plays a critical role in its biological interactions.
Preliminary studies indicate that this compound may exhibit significant biological activity through interactions with various enzymes and receptors. Notably, derivatives of similar compounds have shown urease inhibitory activity, which is crucial for certain therapeutic applications.
Proposed Mechanism
The mechanism of action may involve noncompetitive inhibition patterns against urease enzymes. Kinetic studies have demonstrated that certain derivatives can inhibit urease with IC50 values significantly lower than standard thiourea inhibitors .
In Vitro Studies
Research has highlighted the compound's potential as an antimicrobial agent . For instance, derivatives of thiadiazines have been tested against various microbial strains, showing promising results in inhibiting growth compared to conventional antibiotics.
| Compound | Microbial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| 3a | E. coli | 15 | 12.5 |
| 3b | S. aureus | 18 | 10.0 |
| 3c | C. albicans | 20 | 8.5 |
Case Studies
One notable study assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer). The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15.0 | 5.0 |
| MDA-MB-231 | 12.0 | 6.0 |
| HEK293 | >100 | - |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Comparable Compounds
Key Observations:
Core Structure Influence :
- Benzothiadiazine-1,1-dioxide derivatives (e.g., the target compound and ) exhibit enhanced metabolic stability due to the electron-withdrawing sulfone group, compared to simpler acetamides like .
- Thioacetamide-linked compounds (e.g., the target compound) demonstrate improved bioavailability over ester derivatives (e.g., ) due to reduced hydrolytic susceptibility.
Substituent Effects: The 3-chloro-2-methylphenyl group in the target compound likely enhances lipophilicity, promoting membrane penetration, whereas the 3-(methylthio)phenyl group in may introduce steric hindrance, affecting target binding.
Thiadiazine derivatives (e.g., ) are often explored for kinase inhibition due to their planar aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
